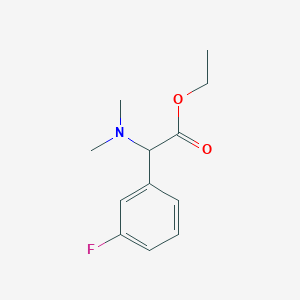

Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a dimethylamino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate typically involves the esterification of 2-(dimethylamino)-2-(3-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

Substitution: Halogenating agents or nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate has various applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with receptors or enzymes, while the fluorophenyl group can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate can be compared with other similar compounds, such as:

Ethyl 2-(dimethylamino)-2-phenylacetate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

Mthis compound: Has a methyl ester group instead of an ethyl ester group, influencing its physical and chemical properties.

Ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate: The fluorine atom is positioned differently on the phenyl ring, potentially altering its interactions and effects.

Biological Activity

Ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate, a compound with the molecular formula C10H12FNO2, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Weight : 197.21 g/mol

- IUPAC Name : this compound

- Structure : The compound features a dimethylamino group and a fluorophenyl moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Interaction : The compound can modulate the activity of various enzymes by binding to their active sites or allosteric sites, influencing their physiological functions.

- Receptor Binding : It may also interact with neurotransmitter receptors, potentially affecting neurotransmission and offering therapeutic benefits for neurological conditions.

Biological Activities

- Anticancer Activity :

-

Neuropharmacological Effects :

- The dimethylamino group enhances the compound's ability to penetrate biological membranes, which is beneficial for targeting central nervous system disorders. Research indicates that similar compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter degradation .

-

Potential for Drug Development :

- This compound is being explored as a building block in drug synthesis aimed at treating neurological and psychiatric disorders. Its structural modifications can lead to improved selectivity and potency against specific targets.

Table 1: Summary of Biological Activities and Mechanisms

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Neurotransmission Modulation | AChE inhibition | |

| Enzyme Modulation | Binding to active sites of enzymes |

Case Study 1: Antitumor Efficacy

In a study examining the effects of related compounds, it was found that certain derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival, suggesting that this compound could have similar effects .

Case Study 2: Neuropharmacological Applications

Research on similar compounds indicated their potential as therapeutic agents for neurological disorders by enhancing synaptic transmission through AChE inhibition. This suggests that modifications to this compound could yield effective treatments for conditions like Alzheimer's disease .

Properties

IUPAC Name |

ethyl 2-(dimethylamino)-2-(3-fluorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-4-16-12(15)11(14(2)3)9-6-5-7-10(13)8-9/h5-8,11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGLQOFTBBGVSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.